(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
Description
Properties
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)C1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in amide bond formation, especially in peptide synthesis, using coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection
Coupling: Common reagents include di-tert-butyl dicarbonate, DMAP, and acetonitrile.
Major Products
The major products formed from these reactions include the deprotected amine and various peptides when used in peptide synthesis .
Scientific Research Applications
Medicinal Chemistry
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is primarily used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that are crucial for biological activity.
Key Applications:
- Synthesis of Peptides : The Boc group provides a protective function for amines during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
- Drug Development : Its derivatives are explored for potential therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Biochemical Research
This compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Its ability to modify amino acids makes it valuable for studying the structure-function relationships in proteins.
Key Applications:
- Enzyme Inhibition Studies : Researchers use this compound to design inhibitors that can help elucidate enzyme mechanisms.
- Protein Engineering : It aids in the development of modified proteins with enhanced stability or activity, which can be crucial for therapeutic applications .
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of Boc-protected amino acids, including this compound, as precursors to novel anticancer compounds. The study demonstrated that modifications at the phenyl group significantly enhanced cytotoxicity against specific cancer cell lines .
Case Study 2: Development of Enzyme Inhibitors
Another study focused on the use of this compound in developing inhibitors for proteolytic enzymes involved in cancer progression. The Boc-protected amino acid was incorporated into peptide-based inhibitors, resulting in compounds with improved selectivity and potency compared to existing inhibitors .
Storage and Handling
This compound should be stored at room temperature and protected from moisture. It is recommended to prepare stock solutions under controlled conditions to maintain stability .
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves the protection of the amine group by the Boc group. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The protected amine can then undergo various chemical transformations without interference. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The methyl ester in the target compound offers lower steric hindrance compared to the tert-butyl ester in C28H33BrN2O3, facilitating nucleophilic acyl substitution reactions . The phenyl ketone group enhances stability compared to the tritylamino substituent in C28H33BrN2O3, which requires careful handling due to its bulkiness and sensitivity to acidic conditions .
Protecting Group Strategies :
- The Boc group in the target compound is acid-labile, whereas the trityl group in C28H33BrN2O3 is base-sensitive, influencing deprotection conditions during synthesis .
- The Cbz group in the sulfoxonium ylide (C22H32N2O6S) provides orthogonal protection, enabling sequential deprotection in multi-step syntheses .
Synthetic Utility :
- The bromopropanamido moiety in C28H33BrN2O3 allows for radiopharmaceutical applications (e.g., 18F-labeling for PET imaging), a feature absent in the phenyl ketone-containing target compound .
- The sulfoxonium ylide (C22H32N2O6S) is pivotal in asymmetric cyclopropanation reactions, contrasting with the ketone-focused reactivity of the target compound .
Spectroscopic and Analytical Data
- NMR and MS Profiles :
The tert-butyl analog (C28H33BrN2O3) exhibits distinct ¹H NMR signals for the trityl group (δ 7.32–7.15, multiplet) and bromopropanamido moiety (δ 3.28, dd), which are absent in the target compound . Both compounds share Boc-related signals (δ 1.44, s) in CDCl3. - Purity and Stability : The target compound’s methyl ester may exhibit higher hydrolytic stability under basic conditions compared to the tert-butyl ester, which is prone to cleavage in acidic media .
Biological Activity
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, often referred to as a derivative of a β-ketoester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H23NO5
- Molar Mass : 321.37 g/mol
- CAS Number : 1611470-49-5
Synthesis
The compound can be synthesized through various methods involving the reaction of tert-butoxycarbonyl (Boc) protected amino acids with keto esters. The synthetic pathway typically includes:
- Formation of the β-ketoester.
- Bromination to yield α-bromocarbonyl compounds.
- Condensation reactions to form the final product.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Some studies suggest that derivatives can act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains, making it a candidate for further investigation in antibiotic development.
The biological activity is often linked to the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined through MTT assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF7 | 30 | Inhibition of cell cycle progression |
| A549 | 20 | Disruption of mitochondrial function |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria using disk diffusion methods. The compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
Basic Question: What are the standard synthetic routes for preparing (R)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed annulation reactions. For example, coupling ortho-iodoanilines with (R)-methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-oxopentanoate under Larock indole synthesis conditions yields structurally related tryptophan derivatives. Key steps include:
- Protection Strategy : The tert-butoxycarbonyl (Boc) group safeguards the amino functionality during coupling .
- Catalytic System : Pd(OAc)₂ with ligands (e.g., PPh₃) and bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Workup : Purification via flash chromatography or recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
